Fmoc-L-氨基己二酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

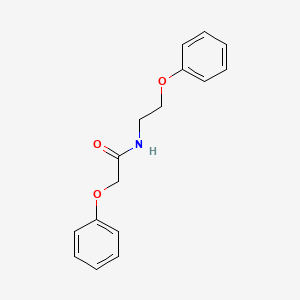

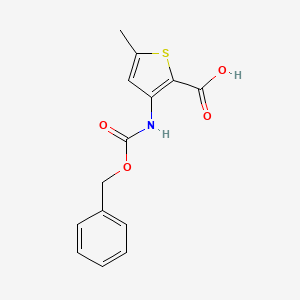

“Fmoc-L-Aea-OH”, also known as (S)-2-amino-5- [1,3]dioxolan-2-yl-pentanoic acid [(S)-allysine ethylene acetal], is a key intermediate in a number of angiotension-I converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors currently in clinical trials .

Synthesis Analysis

The compound has been used in the solid-phase synthesis of carbonylated peptides. A series of peptides with free and acetylated N-terminal amino groups were prepared using the Fmoc-Aea-OH reagent . The sequences of the modified peptides were confirmed by LC-MS, ESI-MS, and MS/MS spectra .

Chemical Reactions Analysis

In the solid-phase synthesis of carbonylated peptides, Fmoc-L-Aea-OH was used as a reagent. The LC-MS and ESI-MS spectra of the resulting peptides were dominated by signals corresponding to dehydration products . NMR studies revealed that the dominant product formed in this reaction contains a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue . Another side reaction resulted in the cleavage of the amide bond between the Aea residue and the amino acid moiety preceding it, forming a side product with a six-membered ring at the N-terminus (2,3,4,5-tetrahydropyridine-2-carboxylic acid residue) .

Physical And Chemical Properties Analysis

The critical micelle concentrations (CMCs) for the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine have been determined to be approximately 0.1 M . The sodium salt of Fmoc-L-norleucine forms a gel at concentrations greater than 0.2 M . Powder X-ray diffraction measurements indicated that these surfactants adopt bilayer structures .

科学研究应用

增强型抗菌复合材料

Schnaider 等人(2019 年)的研究重点介绍了使用 Fmoc 修饰的自组装构建模块开发抗菌和抗炎材料。这些材料结合了由 Fmoc-五氟-L-苯丙氨酸-OH 形成的纳米组装体,表现出显着的抗菌能力,而对哺乳动物细胞系没有细胞毒性作用,表明它们在生物医学应用中的潜力 (Schnaider 等人,2019 年)。

生物医学用途的超分子凝胶

Croitoriu 等人(2021 年)描述了基于 FMOC 功能化氨基酸的超分子水凝胶的开发,重点介绍了它们的生物相容性和生物降解性。这些材料因其抗菌活性而受到探索,强调了 FMOC-Lys(FMOC)-OH 在创建有效的抗菌超分子凝胶中的作用 (Croitoriu 等人,2021 年)。

肽的固相合成

Kijewska 等人(2018 年)专注于使用 Fmoc-Aea-OH(一种用于研究氧化应激的衍生物)进行羰基化肽的固相合成。这项研究有助于理解与氧化应激相关的疾病,提供了一种合成含有非天然氨基酸的肽的方法,这可以进一步促进生物医学研究和治疗开发 (Kijewska 等人,2018 年)。

用于纳米团簇稳定的智能水凝胶

Roy 和 Banerjee(2011 年)探讨了在基于氨基酸的水凝胶基质(特别是使用 Fmoc-Phe-OH)中形成和稳定荧光银纳米团簇。这项工作提出了一种制备功能材料的新方法,该材料在传感、成像等方面具有潜在应用 (Roy 和 Banerjee,2011 年)。

功能化碳纳米管杂化材料

Roy 和 Banerjee(2012 年)的进一步研究表明,在 Fmoc 保护的基于氨基酸的水凝胶中掺入功能化单壁碳纳米管 (f-SWCNT),从而创造出具有增强热稳定性和导电性的杂化材料。这种创新方法为开发具有电子、传感等应用的高级材料开辟了新的途径 (Roy 和 Banerjee,2012 年)。

安全和危害

The safety data sheet for a similar compound, FMOC Reagent, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

作用机制

Target of Action

Fmoc-L-Aea-OH, also known as Fmoc-L-alanine, is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-L-Aea-OH plays a crucial role in protecting the amine group during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-L-Aea-OH is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which effectively protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Aea-OH, as a modified amino acid, plays a significant role in the self-assembly of functional molecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, affecting various biochemical pathways . These self-assembly features show distinct potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Pharmacokinetics

The pharmacokinetics of Fmoc-L-Aea-OH are primarily determined by its role as a protecting group in peptide synthesis. The Fmoc group can be rapidly removed by a base, which influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of Fmoc-L-Aea-OH is the successful protection of amines during peptide synthesis . By protecting the amine group, Fmoc-L-Aea-OH allows for the successful synthesis of peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Aea-OH is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by a base, indicating that the compound’s action is influenced by the pH of the environment . Additionally, the temperature and solvent used in the peptide synthesis process can also impact the efficacy and stability of Fmoc-L-Aea-OH .

属性

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c25-22(26)20(10-5-11-21-28-12-13-29-21)24-23(27)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,5,10-14H2,(H,24,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJYSZJEMZMZKY-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)

![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)